molecular formula C14H18O B12548701 {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene CAS No. 144675-80-9

{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene

Cat. No.: B12548701
CAS No.: 144675-80-9
M. Wt: 202.29 g/mol
InChI Key: KIEGVGXUURCIAS-UHFFFAOYSA-N
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Description

{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a hepta-1,6-dien-4-yloxy group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactive diene functionality, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with hepta-1,6-dien-4-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ether linkage. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the etherification reaction under milder conditions, reducing energy consumption and improving safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the diene moiety, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced using hydrogenation catalysts to yield saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for epoxidation and dihydroxylation, respectively.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Epoxides: and from oxidation.

    Saturated ethers: from reduction.

  • Various substituted benzene derivatives from electrophilic aromatic substitution.

Scientific Research Applications

{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive diene functionality.

Mechanism of Action

The mechanism by which {[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene exerts its effects depends on the specific application. In chemical reactions, the diene moiety can participate in Diels-Alder reactions, forming cyclohexene derivatives. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ethers: Compounds like benzyl methyl ether or benzyl ethyl ether share the benzyl ether linkage but lack the diene functionality.

    Diene compounds: Hepta-1,6-diene and other dienes are structurally similar but do not contain the benzene ring.

Uniqueness

{[(Hepta-1,6-dien-4-yl)oxy]methyl}benzene is unique due to its combination of an aromatic benzene ring and a reactive diene moiety, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

144675-80-9

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

hepta-1,6-dien-4-yloxymethylbenzene

InChI

InChI=1S/C14H18O/c1-3-8-14(9-4-2)15-12-13-10-6-5-7-11-13/h3-7,10-11,14H,1-2,8-9,12H2

InChI Key

KIEGVGXUURCIAS-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC=C)OCC1=CC=CC=C1

Origin of Product

United States

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